
ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate is a synthetic compound that contains a tetrazole ring. Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis
The tetrazole ring system contains the maximum number of nitrogen atoms, which is why tetrazoles exhibit extreme values of acidity, basicity, and complex formation constants . They have specific thermochemical properties and exhibit multiple reactivity .Chemical Reactions Analysis
Tetrazoles act as both electron-donating and electron-withdrawing due to the nitrogen-rich conjugated structure . They have the ability to act as acids and bases, and also to the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids .Physical And Chemical Properties Analysis
Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They show melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes .Applications De Recherche Scientifique
Heterocyclic Chemistry Synthesis
Ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate: is utilized in the synthesis of heterocyclic compounds through reactions like the Diels–Alder reaction . This reaction is a cornerstone in the construction of complex organic structures, allowing for the creation of diverse heterocyclic systems that are foundational in pharmaceuticals and materials science.
Pharmaceutical Applications
Tetrazole derivatives, including ethyl N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate , are explored for their pharmaceutical potential due to their bioisosteric properties with carboxylic acids . They are investigated for a wide range of biological activities, such as antibacterial, antifungal, antitumor, and anti-inflammatory effects, making them valuable in drug development.
Corrosion Inhibition
The tetrazole moiety has been reported to be an effective inhibitor of metal corrosion, particularly aluminum in acidic solutions . This application is crucial in industrial processes where corrosion resistance is essential for maintaining the integrity and longevity of metal components.
Organic Synthesis Building Blocks
The compound serves as a versatile building block in organic synthesis. It can be used in the synthesis of oxacyclic structures through radical cyclization and olefin metathesis reactions . These reactions are pivotal for creating complex organic molecules with potential applications in various chemical industries.
Suzuki-Miyaura Cross-Coupling Reactions
Tetrazole derivatives are used as reactants in palladium-catalyzed carbon-carbon bond formation, known as the Suzuki-Miyaura reaction . This reaction is widely used in the synthesis of biaryl compounds, which are important in the development of pharmaceuticals and organic materials.
Biochemistry Research
In biochemistry, dilute tetrazole solutions are used in DNA synthesis. The acidic nature of tetrazoles, due to the presence of free N-H, allows them to form both aliphatic and aromatic heterocyclic compounds, which are essential in genetic research and biotechnology .
Mécanisme D'action
Target of Action
Ethyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate, also known as ethyl N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate, is a synthetic compound that contains a tetrazole ring . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry Tetrazoles in general have been found to interact with a variety of targets, including enzymes and receptors, due to their ability to mimic the carboxylic acid functional group .
Mode of Action
The mode of action of this compound is likely related to its tetrazole ring. Tetrazoles can form hydrogen bonds with amino acids, which can lead to changes in the activity of the target proteins . The planar structure of the tetrazole ring allows it to stabilize electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids . This suggests that the compound may be involved in glucuronidation pathways.
Pharmacokinetics
Tetrazoles are known to be resistant to biological degradation, which suggests that this compound may have a long half-life . Furthermore, tetrazolate anions are more soluble in lipids than carboxylic acids, which could allow the compound to penetrate more easily through cell membranes .
Result of Action
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
The stability and activity of tetrazoles can be influenced by factors such as ph and temperature .
Safety and Hazards
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide .
Orientations Futures
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, the future research directions could focus on exploring these properties further and developing new drugs and applications based on tetrazoles.
Propriétés
IUPAC Name |
ethyl N-[(1-phenyltetrazol-5-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-2-18-11(17)12-8-10-13-14-15-16(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGAVHVQPXVBDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2787810.png)
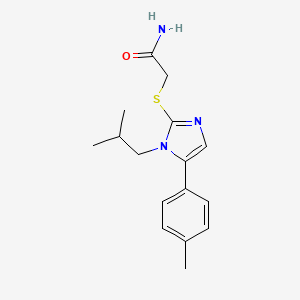

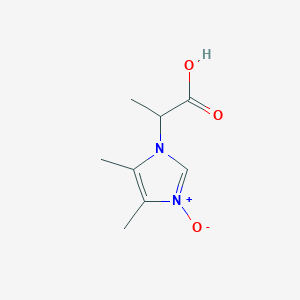

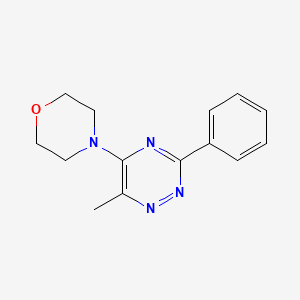
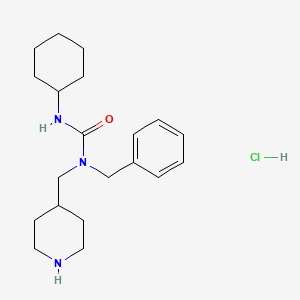
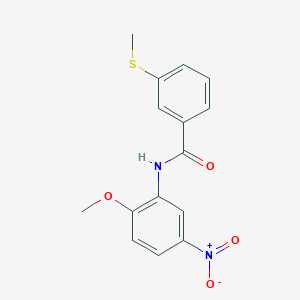
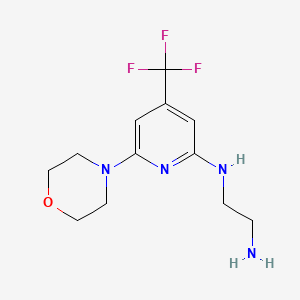
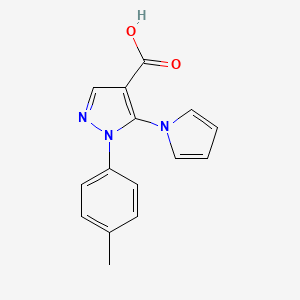
![(2E)-3-[(2,5-dimethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2787825.png)
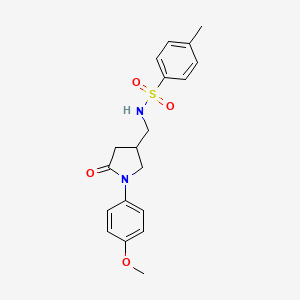
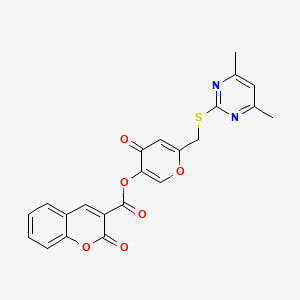
![(E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2787833.png)